4-Ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amine

Overview

Description

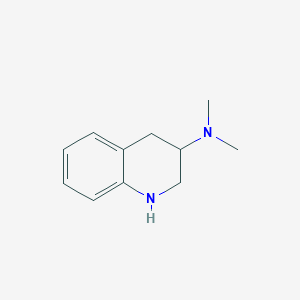

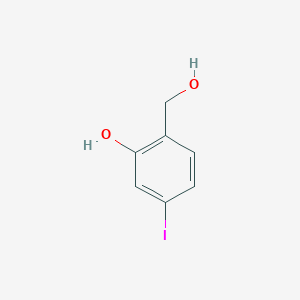

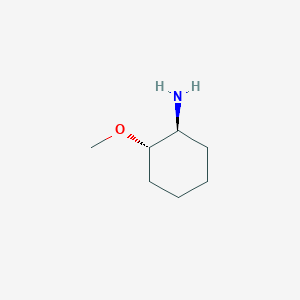

“4-Ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amine” is a compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms (one nitrogen and one oxygen). The compound also has an ethyl group attached at the 4-position, a trifluoromethyl group at the 3-position, and an amine group at the 5-position .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through cyclodehydration of an appropriate amino alcohol or amino ketone . The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and therefore contributes to the stability of the molecule. The electronegative trifluoromethyl group would create a polar region in the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The amine group might be protonated under acidic conditions or form amides with acylating agents. The trifluoromethyl group is generally quite stable but could possibly undergo displacement reactions with very strong nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar trifluoromethyl group and the polarizable aromatic ring might influence its solubility and reactivity .Scientific Research Applications

Advanced Organic Synthesis and Heterocyclic Compounds

One area of application involves the use of amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry. These compounds, similar in functionality to 4-Ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amine, are employed in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use extends to the creation of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids utilized in applied sciences, biotechnology, energy, and chemistry. This highlights the compound's significance in the development of various agricultural and medical products, showcasing its broad applicability in chemical synthesis and product formulation (Nazarov et al., 2021).

Catalysis and Synthetic Chemistry

In catalysis and synthetic chemistry, the compound and its derivatives serve as key scaffolds. Their utility in synthesizing a wide range of heterocyclic compounds, such as amides, pyrrolones, benzofurans, and various azoles, underpins their importance in the development of new pharmaceuticals and materials. This flexibility in reaction pathways with C-, N-, and mixed nucleophiles demonstrates the compound's versatility in creating complex molecules with significant biological and industrial applications (Kamneva et al., 2018).

Environmental Applications

Furthermore, the modification of such compounds for environmental applications, particularly in the removal of persistent pollutants, is noteworthy. Amine-functionalized sorbents, for example, have shown great promise in the adsorption and removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents highlights the potential of functionalized derivatives for environmental remediation and pollution control, emphasizing the role of chemical innovation in addressing ecological challenges (Ateia et al., 2019).

Pharmaceutical Research

The compound's derivatives also find extensive application in pharmaceutical research, where they are used to synthesize drugs with antimicrobial, anti-inflammatory, and antiviral properties. These applications demonstrate the compound's critical role in drug discovery and development, contributing to the creation of new therapeutics for a variety of diseases (Ferreira et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-2-3-4(6(7,8)9)11-12-5(3)10/h2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUHGIKLRUJOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-](/img/structure/B3245160.png)

![Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, sulfate (1:1)](/img/structure/B3245164.png)

![Spiro[9H-fluorene-9,5'-[5H]indeno[1,2-b]pyridine],7'-bromo-](/img/structure/B3245171.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B3245225.png)